An In-depth Technical Guide to a Representative Monochlorotriazine Azo Dye: C.I. Reactive Red 195
An In-depth Technical Guide to a Representative Monochlorotriazine Azo Dye: C.I. Reactive Red 195
Disclaimer: A definitive, publicly available chemical structure and detailed experimental data for C.I. Reactive Red 76 (CAS Number: 12270-84-7) could not be reliably determined from the available literature. To fulfill the request for a comprehensive technical guide, this document will focus on a well-characterized and structurally similar representative monochlorotriazine azo dye, C.I. Reactive Red 195 . This dye serves as an illustrative example of the chemical properties, synthesis, application, and analysis typical for this class of compounds.
Chemical Structure and Properties
C.I. Reactive Red 195 is a synthetic azo dye characterized by a chromophore containing the azo group (-N=N-) and a reactive monochlorotriazine (MCT) group. This reactive group allows the dye to form a covalent bond with the hydroxyl groups of cellulosic fibers, such as cotton, ensuring high wash fastness.
Chemical Structure
The chemical structure of C.I. Reactive Red 195 is presented below.
Caption: Chemical Structure of C.I. Reactive Red 195.
Physicochemical and Spectroscopic Properties
The key properties of C.I. Reactive Red 195 are summarized in the tables below, providing a quantitative overview for researchers.
Table 1: General and Physicochemical Properties of C.I. Reactive Red 195
| Property | Value |
| IUPAC Name | trisodium;5-[[4-chloro-6-(2-sulfonatophenyl)amino-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(E)-2-(2-sulfonatophenyl)diazen-1-yl]naphthalene-2,7-disulfonate |
| CAS Number | 90530-61-7 |
| Molecular Formula | C₂₈H₁₆ClN₈Na₄O₁₃S₄ |
| Molecular Weight | 967.16 g/mol |
| Appearance | Red Powder |
| Solubility | Soluble in water |
| Maximum Absorption (λmax) | 519 nm, 540 nm |
Table 2: Characteristic FT-IR Spectral Data for Azo Dyes
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3300 | O-H and N-H stretching vibrations |
| 1640 - 1600 | C=O stretching (if present) |
| 1580 - 1550 | N=N stretching vibration (azo group) |
| 1460 - 1410 | C=C stretching (aromatic rings) |
| 1140 - 1010 | S=O stretching (sulfonate groups) |
| 925 - 850 | C-Cl stretching (triazine ring) |
Experimental Protocols
This section provides detailed methodologies for the synthesis, application, and analysis of monochlorotriazine reactive dyes, using C.I. Reactive Red 195 as a model.
Synthesis of a Monochlorotriazine Reactive Dye
The synthesis of this class of dyes is typically a multi-step process involving diazotization, azo coupling, and condensation reactions.
Protocol:
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First Condensation: React cyanuric chloride with a primary aromatic amine (e.g., aniline-2-sulfonic acid) in an aqueous medium at 0-5 °C, maintaining a pH of 6.0-7.0 by the controlled addition of a weak base like sodium carbonate.
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Diazotization: Dissolve a primary aromatic amine (e.g., aniline-2-sulfonic acid) in water and hydrochloric acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.
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Azo Coupling: Prepare a solution of a coupling component (e.g., H-acid) in an alkaline aqueous medium. Add the previously prepared diazonium salt solution slowly to the coupling component solution at a temperature below 10 °C and a pH of 8.0-9.0 to form the monoazo dye intermediate.
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Second Condensation: Add the product from the first condensation step to the monoazo dye intermediate. The reaction is carried out at a controlled temperature (e.g., 30-40 °C) and pH (e.g., 5.0-6.0) to yield the final dichlorotriazine dye.
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Conversion to Monochlorotriazine (MCT): The final step involves the hydrolysis of one chlorine atom from the dichlorotriazine group by heating the dye solution at a controlled temperature and pH, or by reacting it with a specific nucleophile under controlled conditions.
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Isolation: The final dye product is isolated from the reaction mixture by salting out with sodium chloride, followed by filtration, washing, and drying.
Caption: Generalized synthesis workflow for a monochlorotriazine reactive dye.
Exhaust Dyeing of Cotton Fabric
This protocol describes a typical laboratory-scale exhaust dyeing procedure for cotton fabric with a monochlorotriazine reactive dye.
Materials and Reagents:
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Scoured and bleached cotton fabric
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Reactive Red dye
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Sodium chloride (Glauber's salt)
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Sodium carbonate (soda ash)
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Acetic acid
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Detergent (non-ionic)
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Laboratory dyeing machine (e.g., Launder-Ometer)
Protocol:
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Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio (L:R) of 20:1. Add the required amount of dye (e.g., 2% on weight of fabric, o.w.f) and sodium chloride (e.g., 60 g/L) to the water.
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Dyeing: Introduce the pre-wetted cotton fabric into the dyebath at room temperature. Raise the temperature to the dyeing temperature (e.g., 60°C for MCT dyes) at a rate of 2°C/min. Run for 30 minutes.
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Fixation: Add the required amount of sodium carbonate (e.g., 20 g/L) to the dyebath to raise the pH and initiate the fixation reaction between the dye and the fiber. Continue the dyeing process for another 60 minutes at 60°C.
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Rinsing and Soaping: After dyeing, drain the dyebath. Rinse the fabric with cold water.
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Neutralization: Neutralize the fabric with a dilute solution of acetic acid (0.5 g/L).
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Soaping: Wash the dyed fabric with a solution of non-ionic detergent (e.g., 2 g/L) at the boil for 15 minutes to remove any unfixed, hydrolyzed dye.
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Final Rinse and Drying: Rinse the fabric thoroughly with hot and then cold water. Squeeze and air-dry.
Caption: Experimental workflow for exhaust dyeing of cotton with a reactive dye.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is used to assess the purity of reactive dyes and to quantify the ratio of the reactive (unhydrolyzed) to the non-reactive (hydrolyzed) form of the dye.[1]
Protocol:
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Sample Preparation: Prepare a stock solution of the dye in deionized water (e.g., 1000 ppm). For analysis of a dyeing bath, withdraw an aliquot, neutralize it to pH 7 to stop further hydrolysis, and dilute it to an appropriate concentration.[1]
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Chromatographic Conditions:
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Data Analysis: The hydrolyzed form of the dye is more polar and will typically have a shorter retention time than the unhydrolyzed, reactive form. The relative amounts can be determined by integrating the peak areas.[1]
Biodegradation Pathway
The biodegradation of azo dyes is a critical area of research due to environmental concerns. The process generally involves a two-stage mechanism.
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Anaerobic Reductive Cleavage: Under anaerobic conditions, microorganisms utilize enzymes like azoreductase to cleave the electron-deficient azo bond (-N=N-). This initial step results in the decolorization of the dye and the formation of colorless, but potentially hazardous, aromatic amines.
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Aerobic Degradation: The aromatic amines produced in the first stage are subsequently mineralized, often under aerobic conditions, by other microorganisms. This stage involves the opening of the aromatic rings and their conversion into simpler molecules like CO₂, H₂O, and NH₃.
Caption: General biodegradation pathway for reactive azo dyes.
